![molecular formula C3H11N3 B13499219 [2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
[2-(Methylamino)ethyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylamino)ethyl]hydrazine: is an organic compound with the molecular formula C3H10N2 It is a derivative of hydrazine, featuring a methylamino group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)ethyl]hydrazine typically involves the reaction of ethylene oxide with methylamine, followed by the introduction of hydrazine. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Methylamino)ethyl]hydrazine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it may be reduced to simpler amines or other reduced forms.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Methylamino)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.
Industry: Industrially, this compound can be used in the production of various chemicals and materials. Its reactivity makes it suitable for use in manufacturing processes that require specific chemical transformations.
Mecanismo De Acción
The mechanism of action of [2-(Methylamino)ethyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Hydrazine: A simpler derivative with similar reactivity but lacking the methylamino group.
Methylhydrazine: Similar structure but with a different substitution pattern.
Ethylhydrazine: Another related compound with an ethyl group instead of a methylamino group.
Uniqueness: What sets [2-(Methylamino)ethyl]hydrazine apart from these similar compounds is the presence of both the methylamino and ethyl groups
Propiedades
Fórmula molecular |
C3H11N3 |
|---|---|
Peso molecular |
89.14 g/mol |
Nombre IUPAC |
2-hydrazinyl-N-methylethanamine |
InChI |
InChI=1S/C3H11N3/c1-5-2-3-6-4/h5-6H,2-4H2,1H3 |
Clave InChI |
OURGIVVPYJACDZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


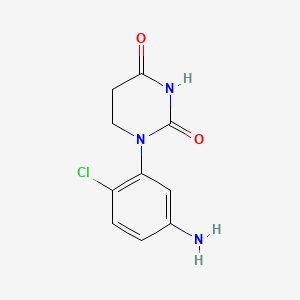
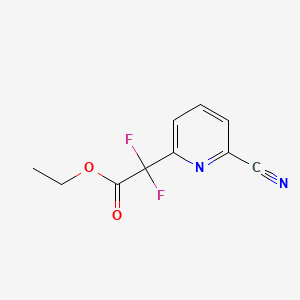
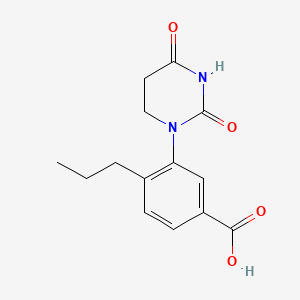
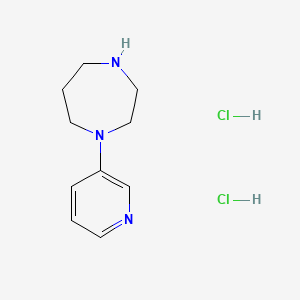
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
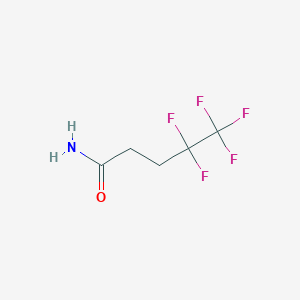
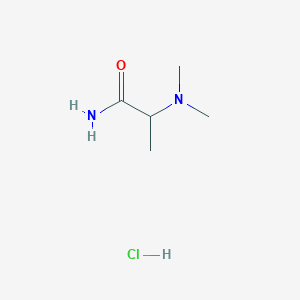
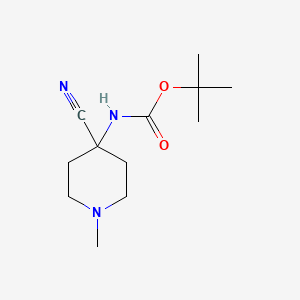
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
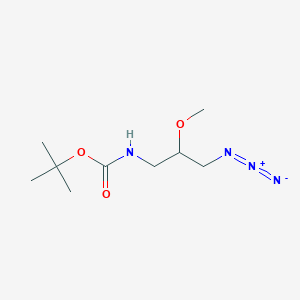
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
